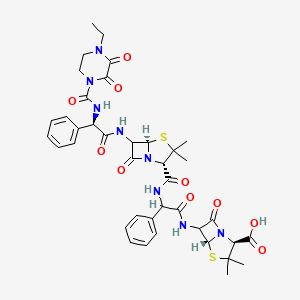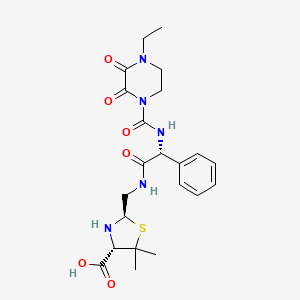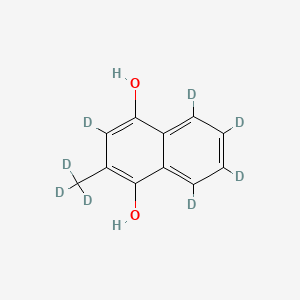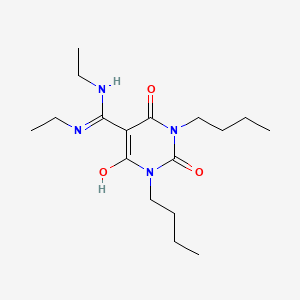
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione, also known as BEMDPT, is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical research. BEMDPT is a versatile compound with many unique properties, including strong antioxidant activity, anti-inflammatory effects, and the ability to inhibit enzymes involved in the metabolism of drugs and other compounds. In addition, BEMDPT has been used in the synthesis of various other compounds and has been studied for its potential applications in cancer therapy and other treatments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The compound '5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione' can be synthesized by a multi-step reaction pathway involving the condensation of bis-ethylamine with 1,3-dibutylbarbituric acid followed by cyclization and oxidation steps.
Starting Materials
1,3-dibutylbarbituric acid, bis-ethylamine, sodium ethoxide, acetic anhydride, sulfuric acid, sodium nitrite, sodium dithionite
Reaction
Step 1: The reaction of 1,3-dibutylbarbituric acid with bis-ethylamine in the presence of sodium ethoxide as a base and acetic anhydride as a solvent leads to the formation of the intermediate bis-ethylamino-methylene-1,3-dibutylbarbituric acid., Step 2: The intermediate is then cyclized by heating with sulfuric acid to form the pyrimidine ring in the product 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione., Step 3: The final step involves the oxidation of the product using sodium nitrite and sodium dithionite to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in medicinal chemistry and pharmaceutical research. It has been used in the synthesis of various other compounds, such as 4-phenyl-2-pyrimidinamine, which has been studied for its anti-inflammatory effects. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential applications in cancer therapy and other treatments.
Wirkmechanismus
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been shown to act as an antioxidant, which means it can scavenge free radicals and reduce oxidative damage. It has also been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage.
Biochemische Und Physiologische Effekte
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has been studied for its potential effects on the biochemical and physiological processes of cells. It has been shown to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It has also been shown to have antioxidant properties, which can reduce oxidative damage and protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione is its ability to inhibit enzymes involved in the metabolism of drugs and other compounds, which can increase the bioavailability of these compounds. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione has anti-inflammatory effects, which can reduce inflammation and help to protect cells from damage. It also has antioxidant properties, which can reduce oxidative damage and protect cells from damage. However, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione can be difficult to synthesize and requires a highly specialized lab setup.
Zukünftige Richtungen
The potential applications of 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione are vast, and there are many possible future directions for research. 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be studied further for its potential applications in cancer therapy and other treatments. In addition, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to synthesize other compounds with potential medicinal applications. It could also be studied for its potential effects on the biochemical and physiological processes of cells. Finally, 5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione could be used to develop new drugs with improved bioavailability and therapeutic effects.
Eigenschaften
IUPAC Name |
1,3-dibutyl-N,N'-diethyl-4-hydroxy-2,6-dioxopyrimidine-5-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3/c1-5-9-11-20-15(22)13(14(18-7-3)19-8-4)16(23)21(17(20)24)12-10-6-2/h22H,5-12H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVHCTOFAWVDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)C(=NCC)NCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143389 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bis-ethylamino-methylene)-1,3-dibutyl-pyrimidine-2,4,6(1H, 3H, 5H)-trione | |
CAS RN |
1313712-63-8 |
Source


|
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(ethylamino)methylene]-1,3-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B582100.png)
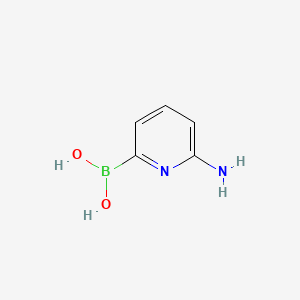
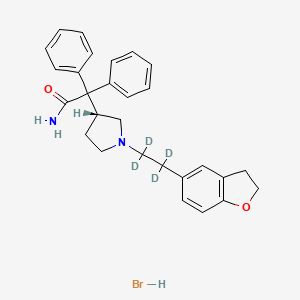
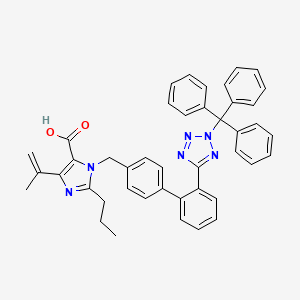
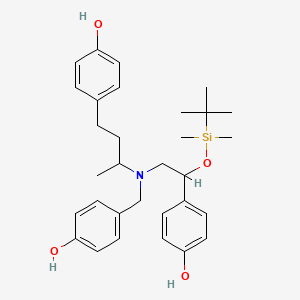
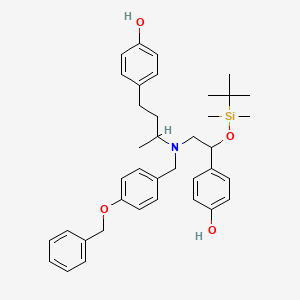
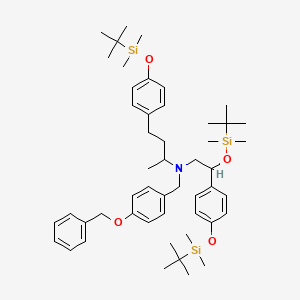
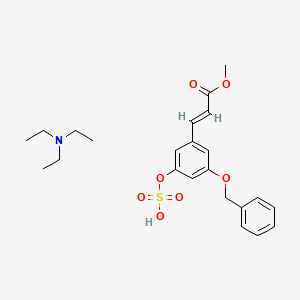
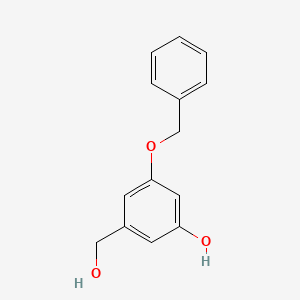
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)

